molecular formula C28H19Cl2NO3 B11688745 (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11688745
M. Wt: 488.4 g/mol
InChI Key: CMPNENKBZHIGBJ-HMMYKYKNSA-N
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Description

The compound (3E)-3-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a pyrrolidone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidone derivative under basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (3E)-3-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form hydroxyl derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects. Research may involve screening for activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Furanones: Oxidized derivatives of furan.

    Pyrrolidones: Compounds with a pyrrolidone ring structure.

Properties

Molecular Formula

C28H19Cl2NO3

Molecular Weight

488.4 g/mol

IUPAC Name

(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H19Cl2NO3/c1-33-22-10-8-21(9-11-22)31-26(18-5-3-2-4-6-18)17-20(28(31)32)15-23-12-14-27(34-23)19-7-13-24(29)25(30)16-19/h2-17H,1H3/b20-15+

InChI Key

CMPNENKBZHIGBJ-HMMYKYKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5

Origin of Product

United States

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